Sulfochlorophenol S
Overview
Description
Sulfochlorophenol S, also known as 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic compound. It is primarily used in analytical chemistry for the determination of metal ions in various samples. The compound is characterized by its high solubility in water and its ability to form complexes in highly acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfochlorophenol S is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction is carried out in highly acidic solutions to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amines under specific conditions.
Substitution: this compound can participate in electrophilic substitution reactions due to the presence of electron-donating groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Sulfochlorophenol S has a wide range of applications in scientific research:
Analytical Chemistry: Used for the determination of metal ions such as copper (II) in natural waters through complexation reactions.
Environmental Monitoring: Employed in the detection of trace metal ions in environmental samples.
Biological Studies: Utilized in histology and hematology for staining and diagnostic assays.
Industrial Applications: Used in the manufacturing of dyes and pigments
Mechanism of Action
The mechanism of action of Sulfochlorophenol S involves its ability to form stable complexes with metal ions. The compound acts as a ligand, binding to metal ions through its sulfonic acid and hydroxyl groups. This complexation reaction is highly specific and occurs under acidic conditions, making it suitable for the detection of trace metal ions in various samples .
Comparison with Similar Compounds
Chromotropic Acid: Another compound used for the determination of metal ions in analytical chemistry.
Mordant Blue 13: A dye used in histology and hematology for staining purposes.
Policresulen: An antiseptic and hemostatic agent used in medicine.
Uniqueness of Sulfochlorophenol S: this compound is unique due to its high specificity for metal ions and its ability to form stable complexes in highly acidic solutions. This makes it particularly useful in analytical chemistry and environmental monitoring .
Properties
IUPAC Name |
3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNFKABIVXQRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910682, DTXSID401122075 | |
Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-73-3, 108321-09-1 | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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